

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MEDI7247

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | UR-7247  |           |
| Cat. No.:            | B1683736 | Get Quote |

Disclaimer: There is no publicly available information for a compound designated "**UR-7247**." Based on the similarity of the designation, this technical guide focuses on MEDI7247, a first-inclass antibody-drug conjugate (ADC). It is presumed that "**UR-7247**" was a typographical error.

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

MEDI7247 is an investigational antibody-drug conjugate that has been evaluated in clinical trials for the treatment of relapsed or refractory hematological malignancies[1][2]. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, experimental protocols from key studies, and the proposed mechanism of action for MEDI7247.

MEDI7247 is composed of a human monoclonal antibody directed against the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2), which is overexpressed in various cancers[3]. The antibody is conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, via a cleavable linker[3].

#### **Pharmacokinetics**

The pharmacokinetic profile of MEDI7247 was characterized in a first-in-human, phase 1 clinical trial (NCT03106428) involving patients with acute myeloid leukemia (AML), multiple



myeloma (MM), and diffuse large B-cell lymphoma (DLBCL)[1][2].

Table 1: Summary of Clinical Pharmacokinetic Parameters of MEDI7247[1][2]

| Analyte              | Parameter                     | Observation                                                        |
|----------------------|-------------------------------|--------------------------------------------------------------------|
| MEDI7247 ADC         | Systemic Exposure Variability | High between-patient variability                                   |
| AUCinf geometric CV% | 62.3-134.2%                   |                                                                    |
| Total Antibody       | Systemic Exposure Variability | High between-patient variability                                   |
| AUCinf geometric CV% | 74.8-126.1%                   |                                                                    |
| SG3199 (PBD dimer)   | Plasma Concentration          | Below the limit of quantification for all patients after Study Day |

AUCinf: Area under the concentration-time curve from time zero to infinity; CV%: Coefficient of Variation.

The pharmacokinetic data indicate a high degree of variability in the systemic exposure of both the intact ADC and the total antibody among patients[1][2]. The cytotoxic payload, the PBD dimer SG3199, was rapidly cleared from the plasma, with concentrations falling below the limit of quantification by day 8 post-administration[1][2].

### **Pharmacodynamics**

The pharmacodynamic properties of MEDI7247 were assessed through its anti-tumor activity and immunogenicity in the phase 1 clinical trial[1][2].

Table 2: Summary of Clinical Pharmacodynamic Observations of MEDI7247[1][2]



| Parameter               | Finding                                | Details                       |
|-------------------------|----------------------------------------|-------------------------------|
| Anticancer Activity     | Overall Response Rate (ORR)            | 16.4% (11 out of 67 patients) |
| ASCT2 Expression        | Correlation with Response              | No correlation observed       |
| Immunogenicity          | Anti-drug Antibody (ADA)<br>Prevalence | 7.7%                          |
| ADA Incidence           | 1.9%                                   |                               |
| Persistent-Positive ADA | 5.8%                                   | _                             |

Limited clinical activity was observed with MEDI7247 in the patient population studied[1][2]. Interestingly, there was no discernible correlation between the level of ASCT2 expression on tumor cells and the clinical response to the drug[1][2]. The immunogenicity profile of MEDI7247 was characterized by a low incidence of anti-drug antibodies[1][2].

#### **Experimental Protocols**

The following outlines the methodology of the key first-in-human, phase 1 clinical trial (NCT03106428) for MEDI7247[1][2][4].

- Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of MEDI7247[2][4].
- Patient Population: Adult patients with relapsed or refractory AML, MM, or DLBCL for whom no standard therapy was available[1][2]. A total of 67 patients were treated[1][2].
- Treatment Plan: MEDI7247 was administered intravenously. The study design included a
  dose-escalation phase to determine the maximum tolerated dose (MTD)[2].
- Primary Endpoints: Safety and tolerability of MEDI7247, and determination of the MTD[1][2].
- Secondary Endpoints: Characterization of the pharmacokinetic profile, assessment of antitumor activity, and evaluation of immunogenicity[1][2].
- Pharmacokinetic Sampling: Serial blood samples were collected from patients at various time points post-infusion to measure the concentrations of the MEDI7247 ADC, total



antibody, and the PBD dimer payload[1][2].

• Pharmacodynamic Assessments: Anti-tumor activity was evaluated by standard response criteria for each malignancy. Immunogenicity was assessed by measuring the presence of anti-drug antibodies in patient serum[1][2].

# **Mandatory Visualizations Proposed Signaling Pathway of MEDI7247**

The proposed mechanism of action for MEDI7247 involves a multi-step process initiated by the binding of the ADC to the ASCT2 transporter on the surface of cancer cells.





Click to download full resolution via product page

Caption: Proposed mechanism of action of MEDI7247.



#### **Experimental Workflow of the MEDI7247 Phase 1 Trial**

The workflow for the first-in-human clinical trial of MEDI7247 followed a standard dose-escalation design.



Click to download full resolution via product page

Caption: High-level workflow of the MEDI7247 Phase 1 clinical trial.

#### Conclusion

MEDI7247 is an antibody-drug conjugate targeting ASCT2 that has undergone phase 1 clinical evaluation. The pharmacokinetic profile is characterized by high inter-patient variability. The



pharmacodynamic assessment revealed limited clinical efficacy in the studied patient population, and no correlation was observed between target expression and clinical response. The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia, which ultimately led to the early termination of the dose-escalation phase without establishing a maximum tolerated dose[1][2]. Further development of MEDI7247 would likely require strategies to improve its therapeutic index[2].

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCT2-Targeting Antibody-Drug Conjugate MEDI7247 in Adult Patients with Relapsed/Refractory Hematological Malignancies: A First-in-Human, Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MEDI7247]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683736#pharmacokinetics-and-pharmacodynamics-of-ur-7247]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com